molecular formula C12H20N4O2 B2377665 Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate CAS No. 2445791-55-7

Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Cat. No.: B2377665
CAS No.: 2445791-55-7
M. Wt: 252.318
InChI Key: DLLCHODZJXTBKA-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a bicyclic heterocyclic compound featuring a partially hydrogenated pyrazolo[1,5-a]pyrimidine core. The structure includes a tert-butyl carbamate group (-OC(O)N(Boc)) at position 3 and a methyl substituent at position 5 of the fused ring system. Its synthesis typically involves multi-step functionalization of the pyrazolo[1,5-a]pyrimidine core, with the tert-butyl carbamate group introduced via carbamate-forming reactions under mild conditions .

Properties

IUPAC Name

tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-8-5-6-16-10(14-8)9(7-13-16)15-11(17)18-12(2,3)4/h7-8,14H,5-6H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLCHODZJXTBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=C(C=N2)NC(=O)OC(C)(C)C)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable pyrazolo[1,5-a]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate moiety and hydrogenated pyrazolo[1,5-a]pyrimidine core are shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Structural Differences Biological/Physicochemical Impact Reference
Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate -CH₃ (5), -OC(O)N(Boc) (3) Reference compound Balanced lipophilicity; potential CNS activity
Tert-butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (147) -Br (3), biphenyl (5), pyridinylmethyl (7) Bromine enhances electrophilicity; biphenyl increases aromatic interactions Improved enzyme inhibition (e.g., kinase targets)
Tert-butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (134) -C₂H₅ (3), carbamoylphenyl (5) Ethyl group improves metabolic stability Enhanced solubility and bioavailability
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine -Ph (5), -CF₃ (7) Trifluoromethyl enhances electronegativity Increased membrane permeability
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide -CF₃ (7), thienyl (5), carboxamide (3) Carboxamide vs. carbamate alters H-bonding capacity Higher receptor binding affinity

Stereochemical Considerations

  • Syn vs. Anti Isomerism : Ethyl carboxylate derivatives (e.g., SYN and ANTI isomers in ) demonstrate that stereochemistry affects reactivity and biological activity. For instance, syn-isomers may exhibit stronger intramolecular hydrogen bonding, influencing solubility .
  • Chiral Centers : Compounds like (5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid () highlight the role of stereochemistry in target selectivity .

Spectroscopic Characterization

  • NMR : The tert-butyl group in carbamate derivatives produces a distinct singlet at δ ~1.39 ppm (¹H NMR) and a quaternary carbon at δ ~80–85 ppm (¹³C NMR) .
  • HRMS : Molecular ion peaks ([M+H]⁺) for tert-butyl carbamates align with calculated masses (e.g., 571.1459 observed vs. 571.1452 calculated for compound 147) .

Biological Activity

Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl (5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.32 g/mol
  • CAS Number : 165894-07-5

Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine scaffold exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of p38MAPK, a key enzyme involved in inflammatory responses. In studies, related compounds have demonstrated IC50 values in the nanomolar range against p38MAPK .

Biological Activities

  • Antimicrobial Activity
    • Compounds within the pyrazolo family have been evaluated for their antibacterial and antifungal properties. For instance, studies have shown moderate antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
  • Anti-inflammatory Effects
    • Research indicates that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-1 in various cell lines. For example, one study reported significant inhibition of IL-6 production in SW1353 cells with an IC50 of 820 nM .
  • Cytotoxicity Studies
    • A study assessing the cytotoxic effects on cancer cell lines found that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Case Study 1: Pyrazolo Derivative as p38 Inhibitor

A derivative of the compound was tested in a mouse model for its anti-inflammatory effects. The results indicated a significant reduction in arthritis severity when administered at a dose of 10 mg/kg orally. The compound inhibited TNFα production by approximately 65%, showcasing its therapeutic potential in inflammatory diseases .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of a similar pyrazolo compound against common pathogens. The results demonstrated effective inhibition against Candida albicans and Bacillus subtilis, reinforcing the potential use of this class of compounds in treating infections .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialModerate (MIC 250 µg/mL)
Anti-inflammatoryIC50 = 820 nM (IL-6)
CytotoxicitySelective towards tumor cells

Q & A

Q. What are the optimal synthetic routes for Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate, and how can reaction conditions be optimized for high yield and purity?

Answer: The synthesis typically involves multi-step reactions starting with pyrazolo-pyrimidine precursors. Key steps include:

  • Step 1: Cyclocondensation of substituted pyrazole derivatives with tert-butyl carbamate under basic conditions (e.g., DMF or THF as solvents, room temperature or mild heating) .
  • Step 2: Purification via column chromatography or recrystallization to isolate the carbamate product.
    Optimization requires monitoring reaction progress with TLC or HPLC and adjusting parameters like solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of tert-butyl isocyanate . For reproducibility, automated flow reactors may enhance scalability .

Q. How can the structural conformation of this compound be validated, and what analytical techniques are critical for characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyrimidine core and tert-butyl carbamate substitution. For example, distinct peaks for the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and pyrimidine protons (δ ~6.5–7.5 ppm) are diagnostic .
  • X-ray Crystallography: Resolves stereochemistry of the tetrahydropyrimidine ring and confirms non-planar conformations due to steric hindrance from the tert-butyl group .
  • Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies the molecular formula (C₁₁H₁₈N₄O₂) and detects impurities .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling and storage in laboratory settings?

Answer:

  • Solubility: Limited aqueous solubility (logP ~2.5–3.0) necessitates polar aprotic solvents like DMSO or DMF for biological assays .
  • Stability: Hydrolytically sensitive under acidic/basic conditions due to the carbamate moiety. Store at –20°C in inert atmospheres to prevent degradation .
  • Melting Point: Reported range: 145–150°C (varies with crystallinity) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity, and what strategies enable enantioselective synthesis?

Answer: The tetrahydropyrimidine ring’s stereochemistry (e.g., 5R,7S vs. 5S,7S) significantly impacts target binding. For example, syn-isomers show enhanced affinity for kinases like p38 MAPK compared to anti-isomers . Synthetic Strategy:

  • Use chiral catalysts (e.g., iridium complexes) for asymmetric hydrogenation of pyrazolo-pyrimidine precursors, achieving >99% enantiomeric excess (ee) .
  • Monitor enantiopurity via chiral HPLC or circular dichroism .

Q. What experimental approaches resolve contradictions in reported biological activity (e.g., antiviral vs. anticancer effects)?

Answer:

  • Target Profiling: Conduct kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., BTK, p38 MAPK) .
  • Structure-Activity Relationship (SAR): Synthesize derivatives with modifications at the 5-methyl or carbamate positions. For example, replacing tert-butyl with smaller groups reduces steric hindrance, enhancing binding to hydrophobic pockets .
  • In Vivo Validation: Use adjuvant-induced arthritis models (for anti-inflammatory activity) or xenograft models (for anticancer efficacy) to reconcile discrepancies .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic (PK) profiles?

Answer:

  • Molecular Docking: Simulate interactions with targets like BTK (PDB: 6J4M) to prioritize substituents that enhance hydrogen bonding (e.g., hydroxylmethyl groups at C6) .
  • ADMET Prediction: Tools like SwissADME predict metabolic stability (CYP3A4 susceptibility) and blood-brain barrier permeability. For instance, fluorination at C7 improves metabolic half-life .
  • MD Simulations: Assess conformational dynamics of the carbamate group under physiological pH to optimize solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity, and how are they addressed?

Answer: Challenges:

  • Racemization during carbamate formation under heating.
  • Low yields in multi-step reactions (e.g., <50% in cyclocondensation steps) .
    Solutions:
  • Use continuous flow reactors to minimize thermal degradation and improve mixing .
  • Immobilize chiral catalysts (e.g., on silica supports) for recyclability and cost efficiency .

Q. How do structural modifications at the 5-methyl position affect toxicity profiles in preclinical models?

Answer:

  • Acute Toxicity: Substitution with bulkier groups (e.g., ethylphenyl) increases hepatotoxicity in rodent models (ALT/AST elevation) .
  • Mitigation Strategy: Introduce polar groups (e.g., hydroxymethyl) to reduce lipophilicity and off-target effects .
  • Genotoxicity Testing: Ames assays confirm that halogenation (e.g., bromine at C6) does not induce mutagenicity .

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